
4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group and a carboxylic acid moiety, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide or a carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(3,5-Difluorophenyl)pyrrolidine-2-carboxylic acid
- **4-(3,5-Difluorophenyl)pyrrolidine-3-carboxamide
- **4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid methyl ester
Uniqueness
4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12ClF2NO2 |
|---|---|
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11F2NO2.ClH/c12-7-1-6(2-8(13)3-7)9-4-14-5-10(9)11(15)16;/h1-3,9-10,14H,4-5H2,(H,15,16);1H |
Clave InChI |
BHKVWBMIXUIQQN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)C(=O)O)C2=CC(=CC(=C2)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



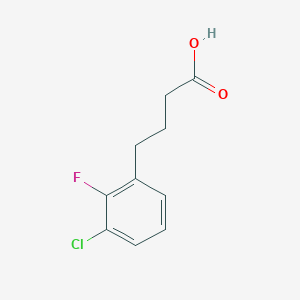


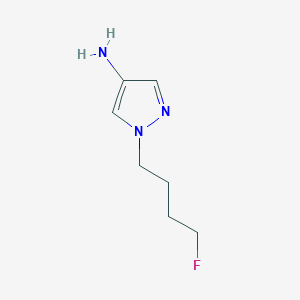
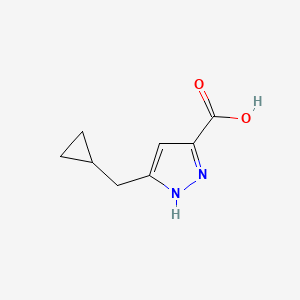
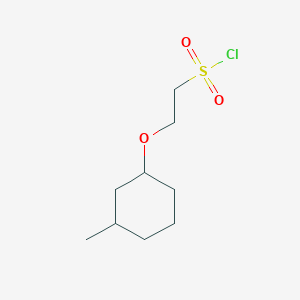
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)

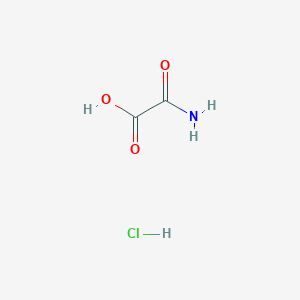

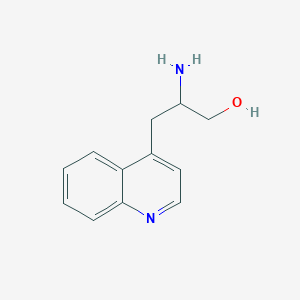
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)

